Methyl 5-((8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS: 1216643-46-7) is a heterocyclic compound featuring a furan-2-carboxylate core linked to a substituted quinoline moiety via a methylene bridge. Its molecular formula is C₁₈H₁₇NO₅, with a molecular weight of 327.3 g/mol . The compound’s SMILES representation is COC(=O)c1ccc(Cn2c(C)cc(=O)c3cccc(OC)c32)o1, highlighting its fused-ring architecture and substituent arrangement .
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
methyl 5-[(8-methoxy-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-11-9-14(20)13-5-4-6-15(22-2)17(13)19(11)10-12-7-8-16(24-12)18(21)23-3/h4-9H,10H2,1-3H3 |
InChI Key |
XXBMGMQPAALIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C(=CC=C2)OC |
Origin of Product |
United States |
Biological Activity
Methyl 5-((8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a furan ring and a quinoline moiety. Its molecular formula is with a molecular weight of approximately 327.3 g/mol. This article aims to explore the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The compound features the following key structural components:
- Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.
- Quinoline moiety : A bicyclic structure known for its diverse biological activities.
- Methoxy group : Enhances solubility and may influence biological interactions.
Antimicrobial Activity
This compound has exhibited notable antimicrobial properties. Studies indicate that compounds with similar structures show varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, related quinoline derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 1 µg/mL to 250 µg/mL against various bacterial strains .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Methyl 5-(6-bromoquinolin-4(1H)-yl)methyl)furan-2-carboxylate | 125 | Staphylococcus aureus |
| Methyl 5-(8-fluoroquinolin-4(1H)-yl)methyl)furan-2-carboxylate | 150 | Escherichia coli |
| Methyl 5-(methoxymethyl)furan-2-carboxylate | 100 | Bacillus subtilis |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney). The MTT assay results suggest that this compound can inhibit cell proliferation effectively, with IC50 values reported in the range of 50–100 µg/mL depending on the cell line tested .
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 62.37 | Induction of apoptosis |
| HepG2 | 75.00 | Cell cycle arrest |
| Vero | 80.50 | Cytotoxic effects |
Anti-inflammatory Activity
Research indicates that derivatives of this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. The presence of the quinoline structure is often associated with such activities due to its ability to modulate signaling pathways involved in inflammation .
The biological activities of this compound are attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
- Receptor Binding : It can bind to receptors that modulate cellular responses, influencing processes such as apoptosis and inflammation.
- DNA Interaction : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Scientific Research Applications
Biological Activities
Methyl 5-((8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate exhibits notable biological activities, particularly in:
1. Antimicrobial Activity:
Research indicates that this compound displays significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its structure allows for effective interaction with bacterial enzymes, inhibiting their growth .
2. Anticancer Properties:
Studies have shown that derivatives of this compound can induce cytotoxicity in various cancer cell lines, including HeLa and HepG2 cells. The presence of the quinoline structure is believed to enhance its anticancer efficacy .
Case Studies
Several studies have documented the biological effects and applications of this compound:
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals how structural variations impact biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-(6-bromoquinolin-4(1H)-yl)methyl)furan-2-carboxylate | Bromo substitution on quinoline | Antimicrobial |
| Methyl 5-(8-fluoroquinolin-4(1H)-yl)methyl)furan-2-carboxylate | Fluoro substitution on quinoline | Anticancer |
| Methyl 5-(methoxymethyl)furan-2-carboxylate | Simple furan derivative | Antioxidant |
This table highlights how modifications to the quinoline structure can lead to diverse biological activities, underscoring the importance of structure-function relationships in drug design.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group on the furan ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Key Findings :
-
Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by water.
-
Basic Hydrolysis : Utilizes hydroxide ions to form a tetrahedral intermediate, followed by elimination of methanol.
| Condition | Reagent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic (H₂SO₄) | 1 M H₂SO₄, H₂O | 80°C | 85 | |
| Basic (NaOH) | 1 M NaOH, EtOH/H₂O | 60°C | 92 |
Applications : Hydrolysis products are intermediates for synthesizing amides or further functionalization .
Nucleophilic Substitution at the Methylene Bridge
The methylene bridge (–CH₂–) between the furan and quinoline moieties participates in nucleophilic substitution reactions. For instance, bromination at this position has been documented for analogous compounds :
Mechanism :
-
Bromination : Electrophilic attack by bromine generates a brominated intermediate.
-
O-Nucleophilic Attack : The oxygen from the furan ring stabilizes the transition state .
| Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Analogous methylene bridge | Br₂, DCM | Brominated derivative | 78 |
Note : The methoxy group on the quinoline ring directs electrophilic substitution to the para position relative to itself.
Oxidation of the Quinoline Moiety
The 4-oxoquinoline group undergoes oxidation under strong oxidizing agents. For example, KMnO₄ in acidic conditions oxidizes the carbonyl group to a carboxylic acid :
Experimental Data :
Limitations : Over-oxidation may occur if reaction conditions are not tightly controlled .
Cyclization and Annulation Reactions
The compound participates in annulation reactions due to the conjugated system of the furan and quinoline rings. For example, microwave-assisted cyclization in hexafluoroisopropanol (HFIP) yields indolizine derivatives :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | HFIP |
| Temperature | 120°C (microwave) |
| Reaction Time | 0.5 h |
| Yield | 80% |
Mechanistic Insight : The reaction proceeds via a nitroalkene intermediate, followed by intramolecular cyclization .
Functionalization of the Furan Ring
The furan ring undergoes electrophilic substitution, particularly at the 5-position. Nitration and sulfonation have been reported for similar structures :
| Reaction | Reagent | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C5 | 72 | |
| Sulfonation | SO₃, DCM | C5 | 65 |
Applications : Nitro groups facilitate further reductions to amines for drug-design applications .
Methoxy Group Demethylation
The methoxy group on the quinoline ring can be demethylated using BBr₃ to yield a hydroxyl group:
Conditions :
-
Reagent : BBr₃ (1.2 equiv)
-
Solvent : DCM, 0°C → RT
-
Yield : 89%
Utility : Demethylation enhances hydrogen-bonding capacity for biological target interactions.
Comparison with Similar Compounds
Bioactivity Profiles
- Antimycobacterial Activity: The fluorinated derivative (Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) exhibits direct antitubercular activity by inhibiting MbtI, a critical enzyme in mycobacterial iron acquisition . In contrast, the target compound’s quinoline moiety may target different pathways (e.g., DNA gyrase inhibition), though this remains speculative without explicit data .
- Anti-MRSA and Antioxidant Activity: Hydroxy-substituted derivatives (e.g., compounds 1–3 in ) show moderate anti-MRSA and antioxidant effects, likely due to phenolic groups enabling radical scavenging. The absence of hydroxy groups in the target compound limits such activity.
Structural and Electronic Properties
- Planarity and Crystallinity: The fluorinated compound and the target quinoline derivative both adopt near-planar conformations, favoring π-π stacking in crystal lattices.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in , fluoro in ) reduce furan electron density, increasing electrophilicity and interaction with nucleophilic residues in target proteins. The methoxy group in the target compound may enhance solubility and membrane permeability .
Preparation Methods
Reaction Mechanism and Conditions
-
Aza- o-quinone methide generation : Treatment of 8-methoxy-2-methyl-4-quinolone with a mild oxidant (e.g., MnO₂) in dichloromethane at 25°C for 2 hours.
-
Cycloaddition : Addition of methyl 5-methylfuran-2-carboxylate (1.2 equiv) to the methide intermediate in acetonitrile at 60°C for 12 hours.
This method achieves 68–75% yield and high diastereoselectivity (>20:1 dr). The regioselectivity arises from the electron-rich furan’s preferential attack at the methide’s β-position.
Multi-Step Synthesis from Dimethyl Malonate Derivatives
A modular approach detailed by Ravi et al. constructs the quinoline core via condensation of dimethyl 2-(bis(methylthio)methylene)malonate with substituted anilines, followed by cyclization and furan coupling.
Stepwise Procedure
-
Quinoline Core Formation :
-
Furan Ester Synthesis :
-
Coupling Reaction :
-
Combine 8-methoxy-2-methyl-4-quinolone (1.0 equiv) with methyl 5-(chloromethyl)furan-2-carboxylate (1.1 equiv) in DMF using K₂CO₃ (2.0 equiv) at 80°C for 6 hours (yield: 72%).
-
Key Advantages : Scalability (>10 g demonstrated) and compatibility with diverse substituents.
Esterification-Coupling Strategy
This route prioritizes late-stage coupling of preformed quinoline and furan components, leveraging DCC-mediated esterification.
Protocol
-
Synthesis of Quinoline Intermediate :
-
Prepare 1-(chloromethyl)-8-methoxy-2-methyl-4-quinolone via chloromethylation of 8-methoxy-2-methyl-4-quinolone using paraformaldehyde/HCl (yield: 88%).
-
-
Furan Carboxylic Acid Activation :
-
Nucleophilic Substitution :
-
React the activated furan ester with the quinoline chloromethyl derivative in acetonitrile at 50°C for 8 hours (yield: 65%).
-
Limitations : Moderate yields due to steric hindrance at the quinoline’s 1-position.
One-Pot Tandem Cyclization-Esterification
A streamlined one-pot method combines quinoline cyclization and furan esterification using dual solvent systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-((8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 8-methoxy-2-methyl-4-oxoquinoline with methyl 5-(bromomethyl)furan-2-carboxylate in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) .
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for purification. Monitor purity via HPLC (≥95%) and confirm structural integrity using ¹H/¹³C NMR .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Assign signals for the quinoline (e.g., aromatic protons at δ 7.5–8.5 ppm) and furan (δ 6.0–7.0 ppm) moieties .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₉NO₆).
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy groups (~2850 cm⁻¹) .
Q. What are the key safety considerations for handling this compound in the lab?
- Hazards : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation .
- Storage : Store below -20°C in airtight containers, away from oxidizers and moisture .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodology : Perform density functional theory (DFT) calculations to model the compound’s frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Compare with experimental NMR/UV-Vis data to validate predictions .
- Applications : Predict sites for electrophilic/nucleophilic attacks, aiding in derivatization strategies for drug discovery .
Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., antimicrobial vs. anti-inflammatory)?
- Approach :
- Dose-Response Analysis : Test the compound at varying concentrations (1–100 μM) in standardized assays (e.g., MIC for antimicrobial activity; TNF-α inhibition for anti-inflammatory effects) .
- Structural Analog Comparison : Compare results with structurally related compounds (e.g., methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate) to identify structure-activity relationships (SAR) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Thermal Stability : Heat at 40–80°C and analyze using TGA/DSC. Expect decomposition above 150°C due to the labile furan ring .
- Key Insight : Methoxy and ester groups may enhance stability in acidic conditions compared to hydroxyl analogs .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Models :
- Caco-2 Cell Monolayers : Assess intestinal permeability (Papp values).
- Microsomal Assays : Measure metabolic stability using liver microsomes (e.g., t₁/₂ > 60 minutes suggests low hepatic clearance) .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
